molecular formula C25H35NO5S B607816 ROR gama modulator 1 CAS No. 1474110-21-8

ROR gama modulator 1

Cat. No. B607816
CAS RN: 1474110-21-8
M. Wt: 461.62
InChI Key: LZLBRISQTJVZNP-UHFFFAOYSA-N
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Description

ROR gama modulator 1, also known as GSK2981278, is a highly potent and selective inverse agonist of retinoic acid receptor-related orphan receptor gamma (ROR gamma) . It is a tetrahydropyranylmethoxy benzenesulfonamide compound .


Physical And Chemical Properties Analysis

The exact mass of this compound is 461.2236. It is soluble in DMSO. The storage condition is described as dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Scientific Research Applications

1. Modulation of Immune and Inflammatory Responses ROR gamma modulators, specifically inhibitors of RORc, have garnered substantial attention as potential therapeutic agents for autoimmune diseases due to their role in the production of pro-inflammatory cytokines. Recent advancements in this field include the identification of small molecule inhibitors, such as VTP-43742 for psoriasis, indicating a promising future in combating autoimmune diseases by mediating the IL-17 cytokine (Pandya et al., 2018). Furthermore, methylene-linked quinolinyl modulators of ROR-Gamma-T are being explored for the prevention and treatment of immune-mediated inflammatory diseases, highlighting the significant role of RORγt modulation in managing these conditions (Abdel-Magid, 2014).

2. Cancer Treatment Potential Compounds with inhibitory action on RORγt have been identified as potentially useful chemotherapeutic drugs for various types of cancer, including hyperproliferative disorders, ovarian cancer, breast cancer, and Hodgkin’s disease. This reflects the evolving understanding of the role of RORγ modulators in cancer pathology and their potential in therapeutic interventions (Kargbo, 2018).

3. Role in Skeletal Muscle and Tissue Specific Expression ROR gamma, a member of the nuclear receptor superfamily, shows high expression in skeletal muscle among several tissues. Understanding the tissue-specific expression and functions of ROR gamma offers insights into its physiological roles and potential therapeutic applications, especially in muscle-related disorders or treatments (Hirose et al., 1994).

Mechanism of Action

GSK2981278, also known as “ROR gamma modulator 1” or “N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide”, is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) . This compound has been under investigation for its potential in the treatment of plaque psoriasis .

Target of Action

The primary target of GSK2981278 is the retinoic acid receptor-related orphan receptor gamma (RORγ) . RORγ is a DNA-binding transcription factor and is a member of the NR1 subfamily of nuclear receptors . It is expressed in a few distinct types of immune cells and is described as the master regulator of Th17 cytokine expression .

Mode of Action

GSK2981278 acts as an inverse agonist of RORγ . It interferes with RORγ-DNA binding, leading to a reduction in the amount of RORγt bound to the il17a promoter region . This action inhibits the activation of il17a by RORγt in a dose-responsive manner .

Biochemical Pathways

GSK2981278 significantly inhibits the production of Th17 signature cytokines in multiple in vitro and human tissue-based systems . By blocking the transcriptional activity of RORγt, it leads to local suppression of cytokine expression .

Pharmacokinetics

It is known that gsk2981278 is under development for topical treatment of psoriasis This suggests that the compound is designed to be absorbed through the skin to exert its effects locally

Result of Action

The result of GSK2981278’s action is the inhibition of the production of Th17 signature cytokines . This leads to a reduction in inflammation, which is beneficial in conditions like psoriasis . In preclinical studies, GSK2981278 showed significant efficacy in reducing skin redness and scaling, as well as decreased hyperplasia .

Action Environment

The action of GSK2981278 is influenced by the environment in which it is applied. For instance, the stratum corneum prevents penetration of large molecule weight proteins, including monoclonal antibodies . Therefore, GSK2981278, being a small molecule, may represent an alternative topical medicine with biologic-like efficacy for patients ineligible for systemic treatments .

Future Directions

ROR gama modulator 1, as a modulator of ROR gamma, has potential therapeutic applications in treating diseases mediated by ROR gamma . Given the role of ROR gamma in metabolic syndrome and related disorders, modulators like this compound could be beneficial for future clinically therapeutic applications .

properties

IUPAC Name

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLBRISQTJVZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1474110-21-8
Record name GSK-2981278
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2981278
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2981278
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Super-Hydride® (1 M in tetrahydrofuran, 0.449 mL, 0.449 mmol) was added over 5 minutes, to a solution of methyl 5-(N-(4-ethylphenyl)-N-isobutylsulfamoyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (100 mg, 0.204 mmol) in tetrahydrofuran (THF) (2 mL) under nitrogen. The solution was stirred for 1 hour then was added to a 1:1 mixture of ammonium chloride solution and HCl (2 N, 10 mL). The mixture was extracted with tert-butyl methyl ether (TBME) (2×5 mL), then organics dried and evaporated. The residue was purified by silica (Si) chromatography (0-50% ethyl acetate-cyclohexane) to give the title compound as a white foam (75 mg). LCMS [LCMS1] Rt 1.28 min, m/z (ES+) 462 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-(N-(4-ethylphenyl)-N-isobutylsulfamoyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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